

Thermochemical Properties of 1-Methoxy-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **1-Methoxy-4-propylbenzene** (also known as p-propylanisole or dihydroanethole), a compound of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data, details relevant experimental protocols for their determination, and presents a logical workflow for acquiring such thermochemical properties.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of **1-Methoxy-4-propylbenzene**. The data presented is primarily derived from computational methods, specifically the Joback method, as available on the Cheméo database, with boiling point information corroborated by the NIST WebBook.^[1] It is important to note that while these computational methods provide valuable estimates, they should be supplemented with experimental data whenever possible for critical applications.

Table 1: Key Thermochemical Properties of **1-Methoxy-4-propylbenzene**^[1]

Property	Value	Unit	Source
Standard Enthalpy of Formation (Gas, 298.15 K)	-156.89	kJ/mol	Joback Method
Standard Enthalpy of Vaporization	43.20	kJ/mol	Joback Method
Standard Enthalpy of Fusion	16.50	kJ/mol	Joback Method
Normal Boiling Point	488.50 ± 0.50	K	NIST Webbook
Normal Melting Point	263.63	K	Joback Method

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (C_{p,gas}) of **1-Methoxy-4-propylbenzene**^[1]

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Source
298.15	295.94 (interpolated)	Joback Method
482.28	281.65	Joback Method
516.34	295.94	Joback Method
550.41	309.56	Joback Method
584.47	322.51	Joback Method
618.53	334.82	Joback Method
652.59	346.49	Joback Method
686.66	357.54	Joback Method

Experimental Protocols for Thermochemical Data Determination

While specific experimental data for **1-Methoxy-4-propylbenzene** is not extensively published, the following are detailed, standard methodologies for determining the key thermochemical properties of similar aromatic ether compounds.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of an organic compound like **1-Methoxy-4-propylbenzene** is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **1-Methoxy-4-propylbenzene** (typically in a gelatin capsule or on a sample holder) is placed in the crucible of a bomb calorimeter.
- **Calorimeter Setup:** The bomb is sealed and pressurized with an excess of pure oxygen (typically around 30 atm). A known volume of water is added to the calorimeter bucket, and the bomb is submerged. The entire assembly is placed in an insulated jacket to minimize heat exchange with the surroundings.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the water in the bucket is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) at regular intervals before, during, and after combustion.
- **Data Analysis:** The corrected temperature rise is determined by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler or Dickinson method).
- **Calculation:** The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of **1-Methoxy-4-propylbenzene** and the known standard enthalpies of formation of the products (CO_2 , H_2O).

Enthalpy of Vaporization: Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature and applying the Clausius-Clapeyron equation.

Methodology:

- **Apparatus:** A static or dynamic vapor pressure apparatus can be used. For a static measurement, the sample is placed in a thermostatted vessel connected to a pressure sensor.
- **Degassing:** The sample is thoroughly degassed to remove any dissolved air or volatile impurities.
- **Measurement:** The temperature of the vessel is precisely controlled, and the corresponding vapor pressure is recorded once equilibrium is established. This is repeated at several different temperatures.
- **Data Analysis:** A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the reciprocal of the absolute temperature ($1/T$) is generated.
- **Calculation:** The enthalpy of vaporization (ΔH_{vap}) is calculated from the slope of the $\ln P$ vs. $1/T$ plot, which is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant.

Enthalpy of Fusion and Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for determining the enthalpy of fusion and the melting point of a substance.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **1-Methoxy-4-propylbenzene** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **DSC Measurement:** The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen).

- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak is observed in the heat flow signal as the sample melts.
- **Data Analysis:** The melting point is determined from the onset temperature or the peak temperature of the melting endotherm. The area under the melting peak is integrated to determine the total heat absorbed during fusion.
- **Calculation:** The enthalpy of fusion (ΔH_{fus}) is calculated by dividing the total heat absorbed by the mass of the sample.

Workflow for Thermochemical Data Determination

The following diagram illustrates a logical workflow for the experimental determination of the key thermochemical properties of a compound like **1-Methoxy-4-propylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cheméo.com [cheméo.com]
- To cite this document: BenchChem. [Thermochemical Properties of 1-Methoxy-4-propylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087226#thermochemical-data-for-1-methoxy-4-propylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com